N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
Description
N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at the 2-position and a thiophene-2-carboxamide moiety at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene-carboxamide moiety may contribute to intermolecular interactions, such as hydrogen bonding or π-stacking, relevant to biological activity.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS/c14-13(15,16)12-18-8-4-3-7(6-9(8)19-12)17-11(20)10-2-1-5-21-10/h1-6H,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUNOUCNXAUVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent.
Introduction of the trifluoromethyl group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, Paal-Knorr synthesis, or other suitable methods.
Coupling of the benzimidazole and thiophene rings: This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, or antimicrobial activities.
Material Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Industry: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzimidazole and thiophene rings can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
N-[2-(Methoxymethyl)-1H-Benzimidazol-5-yl]Thiophene-2-Carboxamide
- Structure : Differs by substitution at the benzimidazole 2-position (methoxymethyl (-CH₂OCH₃) vs. trifluoromethyl (-CF₃)) .
- Molecular Weight : 287.34 g/mol (vs. ~315.3 g/mol for the trifluoromethyl analog, estimated based on substitution).
- Synthesis : Both compounds are synthesized via coupling of substituted benzimidazol-5-amines with thiophene-2-carboxylic acid derivatives.
Nitrothiophene Carboxamides (Compounds 11 and 24)
- Structures :
- Comparison: Core Motif: These compounds replace benzimidazole with thiazole and introduce a nitro (-NO₂) group on the thiophene ring. Bioactivity: The nitro group confers narrow-spectrum antibacterial activity via redox cycling and reactive oxygen species (ROS) generation . Functional Groups: The absence of a nitro group in the target compound suggests divergent mechanisms of action, possibly favoring kinase or protease inhibition over antibacterial effects.
Thiophene-Containing Benzimidazoles from Crystallographic Studies
- Example: 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline .
- Comparison :
Pharmacological and Physicochemical Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for its methoxymethyl analog, involving amide coupling between 2-(trifluoromethyl)-1H-benzimidazol-5-amine and thiophene-2-carbonyl chloride .
- Structure-Activity Relationships (SAR): Trifluoromethyl vs. Methoxymethyl: The -CF₃ group may enhance target binding affinity (e.g., hydrophobic pockets in enzymes) compared to -CH₂OCH₃. Thiophene vs. Nitrothiophene: The absence of -NO₂ suggests a different mechanism, possibly avoiding ROS-related toxicity observed in nitrothiophenes .
- Potential Applications: The benzimidazole-thiophene scaffold is understudied but could target parasitic infections (e.g., analogous to albendazole) or cancer pathways (kinase inhibition).
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